4-(4-Methyl-piperazin-1-yl)-butylamine
Overview
Description
“4-(4-Methyl-piperazin-1-yl)-butylamine” is a chemical compound. It is used as an intermediate in the synthesis of various pharmaceuticals . The empirical formula for this compound is C12H19N3 .
Molecular Structure Analysis
The molecular weight of “4-(4-Methyl-piperazin-1-yl)-butylamine” is 205.30 . The InChI key for this compound is NIXCVBFXLJWUTC-UHFFFAOYSA-N .Chemical Reactions Analysis
The specific chemical reactions involving “4-(4-Methyl-piperazin-1-yl)-butylamine” are not clearly mentioned in the available resources .Scientific Research Applications
Summary of the Application
The compound “4-(4-Methyl-piperazin-1-yl)-butylamine” is used in the synthesis of a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), which are proteins involved in cell cycle regulation and energy metabolism, respectively .
Methods of Application or Experimental Procedures
The exact methods of synthesis are not provided in the source, but it typically involves chemical reactions under controlled conditions. The resulting compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x), was found to be the most active .
Results or Outcomes
The compound 7x was found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nM .
2. Use in the Synthesis of Antipsychotic Drugs
Summary of the Application
The compound “4-(4-Methyl-piperazin-1-yl)-butylamine” is used in the synthesis of Olanzapine (OZPN), a drug used in the treatment of schizophrenia and related psychoses .
Results or Outcomes
Olanzapine has been shown to be effective in the treatment of schizophrenia and related psychoses .
3. Use in the Synthesis of Unique Chemicals
Summary of the Application
The compound “4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine” is used in the synthesis of unique chemicals . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Methods of Application or Experimental Procedures
The exact methods of synthesis are not provided in the source, but it typically involves chemical reactions under controlled conditions .
Results or Outcomes
The outcomes of these syntheses are unique chemicals that can be used in various research applications .
4. Use in the Synthesis of Multikinase Inhibitors
Summary of the Application
The compound “4-(4-Methyl-piperazin-1-yl)-butylamine” is used in the synthesis of a multikinase inhibitor . This inhibitor has potent inhibitory activity against the CDK4/CYCLIN D1 and ARK5 kinases .
Methods of Application or Experimental Procedures
The exact methods of synthesis are not provided in the source, but it typically involves chemical reactions under controlled conditions .
Results or Outcomes
The synthesized compound was found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nM .
5. Use in the Synthesis of Unique Chemicals
Summary of the Application
The compound “4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine” is used in the synthesis of unique chemicals . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Methods of Application or Experimental Procedures
The exact methods of synthesis are not provided in the source, but it typically involves chemical reactions under controlled conditions .
Results or Outcomes
The outcomes of these syntheses are unique chemicals that can be used in various research applications .
6. Use in the Synthesis of Multikinase Inhibitors
Summary of the Application
The compound “4-(4-Methyl-piperazin-1-yl)-butylamine” is used in the synthesis of a multikinase inhibitor . This inhibitor has potent inhibitory activity against the CDK4/CYCLIN D1 and ARK5 kinases .
Methods of Application or Experimental Procedures
The exact methods of synthesis are not provided in the source, but it typically involves chemical reactions under controlled conditions .
Results or Outcomes
The synthesized compound was found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nM .
Future Directions
The compound “2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine” (Olanzapine, OZPN), which has a similar structure to “4-(4-Methyl-piperazin-1-yl)-butylamine”, is used in the treatment of schizophrenia and related psychoses . This suggests potential future directions for the use of “4-(4-Methyl-piperazin-1-yl)-butylamine” in pharmaceutical applications.
Relevant Papers The relevant paper retrieved is “2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (olanzapine) propan-2-ol disolvate” which discusses the use of a similar compound in the treatment of schizophrenia and related psychoses .
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKRSMDVDRFSBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424412 | |
Record name | 4-(4-Methyl-piperazin-1-yl)-butylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methyl-piperazin-1-yl)-butylamine | |
CAS RN |
4553-32-6 | |
Record name | 4-(4-Methyl-piperazin-1-yl)-butylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-methylpiperazin-1-yl)butan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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